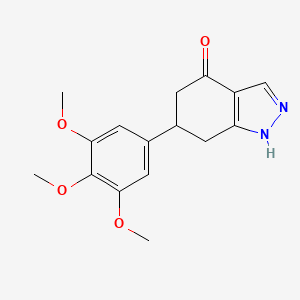![molecular formula C25H26N2O B11474421 1-[3-(3-methylphenoxy)propyl]-2-(2-phenylethyl)-1H-benzimidazole](/img/structure/B11474421.png)
1-[3-(3-methylphenoxy)propyl]-2-(2-phenylethyl)-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(3-METHYLPHENOXY)PROPYL]-2-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzodiazole core with phenylethyl and methylphenoxy substituents, which may contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3-METHYLPHENOXY)PROPYL]-2-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodiazole core, followed by the introduction of the phenylethyl and methylphenoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
1-[3-(3-METHYLPHENOXY)PROPYL]-2-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenylethyl and methylphenoxy groups, using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide in methanol or sodium ethoxide in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can lead to the formation of alcohols or alkanes.
科学研究应用
1-[3-(3-METHYLPHENOXY)PROPYL]-2-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-[3-(3-METHYLPHENOXY)PROPYL]-2-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The benzodiazole core is known to interact with various enzymes and receptors, potentially modulating their activity. The phenylethyl and methylphenoxy groups may enhance the compound’s binding affinity and specificity, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
Indole derivatives: Compounds with a similar core structure but different substituents.
Uniqueness
1-[3-(3-METHYLPHENOXY)PROPYL]-2-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOLE is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other benzodiazole derivatives
属性
分子式 |
C25H26N2O |
|---|---|
分子量 |
370.5 g/mol |
IUPAC 名称 |
1-[3-(3-methylphenoxy)propyl]-2-(2-phenylethyl)benzimidazole |
InChI |
InChI=1S/C25H26N2O/c1-20-9-7-12-22(19-20)28-18-8-17-27-24-14-6-5-13-23(24)26-25(27)16-15-21-10-3-2-4-11-21/h2-7,9-14,19H,8,15-18H2,1H3 |
InChI 键 |
YHQRYQVPXSXXTP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3N=C2CCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-hydroxy-9-methyl-4-[2-(morpholin-4-yl)ethyl]-9,10-dihydropyrimido[4,5-c]isoquinoline-3,7(4H,8H)-dione](/img/structure/B11474341.png)
![4-methoxy-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-3-(1H-tetrazol-1-yl)benzenesulfonamide](/img/structure/B11474344.png)
![4-(4-Chlorophenyl)-2-oxo-6-(4-{[7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11474346.png)
![1-(2-Chlorophenyl)-4-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11474347.png)
![5-(6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)-N'-[(E)-(2-fluorophenyl)methylidene]-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide](/img/structure/B11474369.png)
![N-[5-oxo-2-phenyl-1-(prop-2-en-1-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]cyclopropanecarboxamide](/img/structure/B11474372.png)
![N'-[(E)-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carbohydrazide](/img/structure/B11474387.png)
![1-(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone](/img/structure/B11474395.png)
![3-(3-Fluorophenyl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11474406.png)
![3-(3-Fluorophenyl)-6-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11474413.png)
methanone](/img/structure/B11474419.png)
![8,10-diphenyl-2,4,5,7,11,12-hexazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11474429.png)
![(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B11474437.png)
